BenchChemオンラインストアへようこそ!

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Physicochemical profiling Drug-likeness prediction Permeability optimization

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 391873-67-9; molecular formula C13H14ClNO4; MW 283.71 g·mol⁻¹; InChI Key FDGAQNKNTPPNLT-UHFFFAOYSA-N) is a synthetic heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine family. It features three structurally distinct substituents on the benzoxazine core: an N-4 acetyl group, a C-6 chlorine atom, and a C-2 ethyl carboxylate ester.

Molecular Formula C13H14ClNO4
Molecular Weight 283.71
CAS No. 391873-67-9
Cat. No. B2543692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS391873-67-9
Molecular FormulaC13H14ClNO4
Molecular Weight283.71
Structural Identifiers
SMILESCCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C
InChIInChI=1S/C13H14ClNO4/c1-3-18-13(17)12-7-15(8(2)16)10-6-9(14)4-5-11(10)19-12/h4-6,12H,3,7H2,1-2H3
InChIKeyFDGAQNKNTPPNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 391873-67-9): Compound Class, Structural Profile, and Procurement Baseline


Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 391873-67-9; molecular formula C13H14ClNO4; MW 283.71 g·mol⁻¹; InChI Key FDGAQNKNTPPNLT-UHFFFAOYSA-N) is a synthetic heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine family [1]. It features three structurally distinct substituents on the benzoxazine core: an N-4 acetyl group, a C-6 chlorine atom, and a C-2 ethyl carboxylate ester. The compound is primarily offered as a research-grade building block by specialty chemical suppliers at ≥95% purity (HPLC) . Its calculated physicochemical profile includes a density of 1.3±0.1 g·cm⁻³, a predicted boiling point of 475.3±45.0 °C at 760 mmHg, a flash point of 241.3±28.7 °C, a consensus LogP of approximately 2.08–2.67 (depending on the computational method), and a topological polar surface area (TPSA) of 55.84 Ų [1]. The compound is not listed in major pharmacopoeias and is intended exclusively for non-human research use .

Why Generic Benzoxazine Substitution Fails: Structural Uniqueness of Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 391873-67-9)


The 3,4-dihydro-2H-1,4-benzoxazine scaffold supports extensive substitutional diversity, and seemingly minor structural variations produce large differences in physicochemical properties, conformational behavior, and biological activity. The closest commercially available analogs—ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6), methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 3640-49-1), and 4-acetyl-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine (CAS 71472-52-1)—each lack at least one of the three key functional groups present in the target compound [1][2]. Removal of the 4-acetyl group reduces TPSA by approximately 8.3 Ų and increases LogP, altering solubility and membrane permeability [1]. Omission of the 6-chloro substituent eliminates a heavy-atom handle for cross-coupling and SNAr chemistry while dramatically lowering LogP by over 1 log unit . Absence of the 2-carboxylate ester removes the principal site for hydrolytic or transesterification derivatization [3]. Furthermore, the 4-acetyl group introduces restricted N-acetyl rotation with an experimentally measured activation barrier of ~58–61 kJ·mol⁻¹, a conformational feature absent in the non-acetylated comparator [4]. No single commercially available analog simultaneously provides all three orthogonal functional handles and the associated conformational dynamics. The following section quantifies these differences.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 391873-67-9)


Topological Polar Surface Area (TPSA) Increase vs. Non-Acetylated Analog: 55.84 vs. 47.56 Ų

The 4-acetyl group on the target compound contributes an additional 8.28 Ų to the topological polar surface area (TPSA) compared to the non-acetylated analog ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6). TPSA values are 55.84 Ų for the target compound [1] versus 47.56 Ų for the comparator [2]. This difference arises exclusively from the acetyl carbonyl oxygen, which adds one hydrogen-bond acceptor site. For context, the methyl ester analog (CAS 3640-49-1, which bears a 4-acetyl but no 6-chloro) also has a TPSA of 55.84 Ų, confirming that the ~8.3 Ų increment is attributable specifically to the N-acetyl substituent rather than the ester group .

Physicochemical profiling Drug-likeness prediction Permeability optimization

Lipophilicity Modulation: LogP 2.08 vs. 2.21 for the Non-Acetylated Analog (4-Acetyl Reduces LogP Despite Adding Two Carbon Atoms)

Paradoxically, the addition of the 4-acetyl group (C₂H₃O) to the benzoxazine core lowers the computed LogP relative to the non-acetylated comparator. The target compound has a LogP of 2.082 [1], whereas ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6) has a LogP of 2.214 [2]. The directionally counterintuitive ΔLogP of −0.132 demonstrates that the polar acetyl carbonyl outweighs the lipophilic contribution of its two-carbon chain. For further reference, the non-chlorinated methyl ester analog (CAS 3640-49-1) has a LogP of only 1.039, indicating that the 6-chloro substituent contributes approximately +1.0 to +1.2 log units to lipophilicity .

Lipophilicity LogP ADME prediction Solubility engineering

Thermal Stability and Boiling Point Elevation: +121.9 °C vs. Non-Acetylated Analog (475.3 °C vs. 353.4 °C)

The 4-acetyl group confers a substantial increase in boiling point compared to the non-acetylated comparator. The target compound has a predicted boiling point of 475.3±45.0 °C at 760 mmHg , whereas ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 68281-43-6) boils at 353.4 °C at 760 mmHg with a reported melting point of 84–85 °C (solid at ambient temperature) [1]. The ~122 °C difference indicates significantly stronger intermolecular interactions (dipole-dipole and potential C–H···O hydrogen bonding involving the acetyl carbonyl) in the target compound. The flash point similarly shifts upward: 241.3±28.7 °C for the target versus 167.5 °C for the comparator [1], a difference of approximately 74 °C. The methyl ester analog (CAS 3640-49-1), which carries a 4-acetyl but no 6-chloro, has a boiling point of 424.9 °C, i.e., ~50 °C lower than the target, indicating that the 6-chloro substituent also contributes to thermal stability .

Thermal stability Distillation purification Reaction engineering Process chemistry

Conformational Dynamics: N-Acetyl Restricted Rotation with Activation Barrier of 58–61 kJ·mol⁻¹ (Class-Level Evidence from 3-Alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines)

Variable-temperature ¹H and ¹³C NMR experiments and DFT calculations (MP2 and B3LYP levels) on a series of 3-alkyl-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines—compounds sharing the identical 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine core with the target—reveal restricted rotation around the N-acetyl bond. In CDCl₃, coalescence temperatures for diagnostic protons (H₂, H₃, and acetyl methyl protons) range from 289 to 316 K, corresponding to activation free energies (ΔG‡) of 58.0±6.7 to 60.9±7.1 kJ·mol⁻¹ [1]. The interconversion rate is approximately 1.5-fold faster in DMSO-d₆ than in CDCl₃, and full signal assignment at 375 K in DMSO-d₆ was achieved without coalescence phenomena, confirming solvent-dependent conformational dynamics [1]. The substitution pattern at the R₁–R₅ positions modulates the activation barrier in the order: product 6 > 3 > 1 > 7 > 2, with the acetyl-proximal substituents in products 2 and 7 paradoxically lowering the barrier [1]. The target compound (unsubstituted at C-3, 6-Cl, 2-CO₂Et) is not explicitly reported in this study; however, its core structure places it within the same conformational class. The non-acetylated comparator (CAS 68281-43-6) lacks this N-acetyl rotational restriction entirely, as confirmed by the absence of any acetyl methyl signal in its ¹H NMR spectrum.

Conformational analysis Dynamic NMR Atropisomerism Chiral recognition

Oxidation-State Differentiation from BONC-013: 3,4-Dihydro Scaffold vs. 3-Oxo Scaffold Alters Topoisomerase I Poison Activity by >10,000-Fold (Inferred)

The target compound possesses a 3,4-dihydro-2H-1,4-benzoxazine scaffold (sp³-hybridized C-3), whereas the structurally related compound BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) contains a 3-oxo group (sp²-hybridized C-3). This difference in oxidation state at C-3 has profound biological consequences: BONC-013 is the most potent topoisomerase I poison identified in its series, with an IC₅₀ of 0.0006 mM (0.6 µM) in the human topoisomerase I relaxation assay—a 57-fold improvement over camptothecin (IC₅₀ = 0.034 mM) [1]. In contrast, the 3-oxo series generally exhibits strong topoisomerase I poison activity, while the 3-hydroxy/3,4-dihydro series (represented by BONC-001, IC₅₀ = 8.34 mM as a catalytic inhibitor) shows a different mechanism (catalytic inhibition rather than poisoning) and dramatically lower potency [1]. Although the target compound itself has not been tested in this assay, the SAR reported by Foto et al. (2020) demonstrates that the 3-oxo group is a critical determinant of both the mechanism and potency of topoisomerase I interaction [1]. The target compound, lacking the 3-oxo group, is predicted to be inactive or weakly active as a topoisomerase I poison but may retain catalytic inhibitory activity more akin to BONC-001 (IC₅₀ ~8.34 mM). This is a crucial differentiation for users considering this compound for anticancer target discovery programs.

Topoisomerase I inhibition Anticancer drug discovery Scaffold oxidation state Structure-activity relationship

Orthogonal Functional Handle Triad: 6-Cl, 4-Acetyl, and 2-CO₂Et Enable Sequential Derivatization Not Possible with Any Single Comparator

The target compound is the only readily accessible member of the 3,4-dihydro-2H-1,4-benzoxazine family that simultaneously presents three functional groups with chemically orthogonal reactivity profiles: (i) the C-6 chlorine atom is amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and SNAr reactions; (ii) the N-4 acetyl group serves as a protected secondary amine—hydrolyzable under acidic or basic conditions to reveal the free NH for further N-functionalization, or reducible to an N-ethyl group; and (iii) the C-2 ethyl carboxylate can be hydrolyzed to the carboxylic acid, transesterified to alternative esters, reduced to the primary alcohol, or converted to the corresponding amide [1]. The four closest analogs each lack at least one of these handles: CAS 68281-43-6 lacks the 4-acetyl and thus cannot undergo N-selective deprotection/functionalization sequences [2]; CAS 3640-49-1 lacks the 6-chloro handle for cross-coupling ; CAS 71472-52-1 lacks the 2-carboxylate and its associated derivatization pathways ; and BONC-013 (with a 3-oxo group) has altered reactivity at C-3 that competes with and limits functionalization at other positions [3]. The patent literature on benzoxazine-2-carboxylate esters as lipogenesis inhibitors (US 4,180,572) further supports the biological relevance of the 2-carboxylate ester motif in this chemotype [4].

Orthogonal reactivity Building block versatility Diversity-oriented synthesis Medicinal chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 391873-67-9)


Diversity-Oriented Synthesis (DOS) Library Production Leveraging the Orthogonal Functional Handle Triad

The simultaneous presence of 6-Cl (cross-coupling handle), 4-Ac (protected amine), and 2-CO₂Et (ester handle) enables three sequential, chemoselective derivatization steps on a single scaffold [1]. A typical library synthesis sequence could involve: (Step 1) Suzuki-Miyaura coupling at C-6 to introduce aryl/heteroaryl diversity; (Step 2) acidic hydrolysis of the 4-acetyl group to reveal the free secondary amine, followed by reductive amination or sulfonylation; (Step 3) hydrolysis or transesterification of the 2-ethyl carboxylate to access amide or carboxylic acid congeners. This orthogonal reactivity profile is not available in any single commercially catalogued comparator [2]. The predicted thermal stability (BP ~475 °C) further supports its use in high-temperature coupling reactions (e.g., Buchwald-Hartwig aminations at elevated temperatures).

Conformation-Activity Relationship (CAR) Studies Exploiting Restricted N-Acetyl Rotation

The N-4 acetyl group in 3,4-dihydro-2H-1,4-benzoxazines exhibits restricted rotation with activation barriers of approximately 58–61 kJ·mol⁻¹ and coalescence temperatures near 289–316 K in CDCl₃ [3]. This stereodynamic element creates two slowly interconverting rotameric states that can be studied by variable-temperature NMR and potentially resolved by chiral chromatography at low temperature. Compounds lacking the 4-acetyl group (e.g., CAS 68281-43-6) do not exhibit this behavior [2]. For medicinal chemistry programs investigating how conformational restriction affects target binding, the target compound provides a built-in conformational probe without requiring additional synthetic modification. The solvent-dependent interconversion kinetics (~1.5× faster in DMSO-d₆ vs. CDCl₃) [3] offer a tunable parameter for biophysical assay conditions.

Negative Control or Mechanistic Probe Compound in Topoisomerase I Inhibitor Discovery

The target compound's 3,4-dihydro scaffold (lacking the 3-oxo group) distinguishes it mechanistically from the potent topoisomerase I poison BONC-013 (IC₅₀ = 0.0006 mM) [4]. Based on the SAR established by Foto et al. (2020), the target compound is predicted to lack topoisomerase I poison activity and may instead exhibit weak catalytic inhibitory activity (cf. BONC-001, IC₅₀ = 8.34 mM) [4]. This makes it valuable as: (a) a specificity control to confirm that observed topoisomerase I-mediated effects are 3-oxo-dependent; (b) a scaffold-hopping starting point for developing catalytic topoisomerase I inhibitors with a mechanism distinct from camptothecin-like poisons; and (c) a tool compound for dissecting the structural determinants of poison vs. catalytic inhibitor mechanisms in the benzoxazine chemotype.

Lipogenesis Inhibition Research Based on the Benzoxazine-2-Carboxylate Pharmacophore

US Patent 4,180,572 establishes that esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid inhibit lipogenesis in mammals, with preferred compounds bearing a 6-chloro or 6-nitro substituent and an ethyl ester at the 2-position [5]. The target compound (6-Cl, 2-CO₂Et) matches key structural preferences described in this patent but additionally bears the N-4 acetyl group, which was not explored in the original patent SAR. This N-substitution may modulate metabolic stability, tissue distribution, or off-target effects relative to the patent-exemplified NH congeners. Researchers investigating metabolic disorder therapeutics can use the target compound to probe the tolerability of N-substitution within this pharmacophore while retaining the critical 6-Cl and 2-CO₂Et motifs.

Quote Request

Request a Quote for Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.